3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the thiophene and pyridine rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide can be compared with other compounds that have similar structural features, such as:
- 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-15(13(2)23-21-12)7-8-17(22)20-11-14-5-3-9-19-18(14)16-6-4-10-24-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOPUIIDFQNUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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